2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-7-5-9-3-1-2-4-10(9)6-8-13/h1-4H,5-8H2,(H2,12,14) |
InChI Key |
BTAWVJJDLLPXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Overview
This approach involves the synthesis of the benzazepine core through cyclization of suitable precursors, followed by functionalization to introduce the carboxamide group at position 3.
Methodology
- Starting Materials: Aromatic precursors such as substituted phenethylamines or amino acids.
- Key Steps:
- Formation of the benzazepine ring via intramolecular cyclization.
- Introduction of the carboxamide group at position 3 through amidation reactions.
Representative Reaction Pathway
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of amino precursor | Acidic or basic conditions, heat | Formation of tetrahydrobenzazepine core |
| 2 | Carboxylation at position 3 | Carboxylation reagents (e.g., CO₂ under pressure) | Introduction of carboxylic acid group |
| 3 | Conversion to carboxamide | Amine or ammonium derivatives | Formation of the carboxamide |
Research Support:
This method aligns with classical heterocyclic synthesis strategies, as detailed in patents such as DK169322B1, which describe multi-step processes involving protection, cyclization, and subsequent amidation to produce benzazepine derivatives.
Pd-Catalyzed Cyclization for Benzazepine Formation
Overview
A modern approach employs palladium catalysis to cyclize suitable precursors into the benzazepine core, offering regioselectivity and efficiency.
Key Research Findings
- Reference: Singer et al. (2004) reported a Pd-catalyzed tandem Michael addition and cyclization to synthesize 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine (a close analogue).
- Reaction Scheme:
- Michael addition of a suitable nucleophile to an α,β-unsaturated system.
- Palladium-catalyzed intramolecular cyclization to form the benzazepine ring.
- Subsequent reduction or functionalization to introduce the carboxamide at position 3.
Reaction Conditions
- Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)
- Solvent: Dimethylformamide (DMF)
- Temperature: 70°C
- Duration: 18 hours
Advantages
- High regioselectivity
- Mild reaction conditions
- Compatibility with various substituents
Cyclization via Tandem Michael Addition and Hydrogenolysis
Overview
This technique involves a tandem Michael addition followed by hydrogenolysis to form the benzazepine ring, then functionalization to incorporate the carboxamide group.
Key Steps
- Michael Addition: Nucleophilic addition to an α,β-unsaturated system.
- Cyclization: Intramolecular attack leading to ring closure.
- Hydrogenolysis: Reduction of intermediates to yield the tetrahydrobenzazepine core.
- Functionalization: Conversion of carboxylic acids to amides.
Reaction Pathway Data
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Michael addition | Base or acid catalysis | Intermediate | Forms key carbon-carbon bonds |
| Cyclization | Base or heat | Benzazepine core | Ring closure step |
| Hydrogenolysis | Hydrogen, Pd/C | Tetrahydrobenzazepine | Ring saturation |
| Amidation | Amine derivatives | Carboxamide | Final functionalization |
Research Support:
Singer et al. (2004) described this approach, which effectively constructs the core structure with high stereocontrol, suitable for further derivatization.
Preparation via Carboxylation and Amidation of Precursors
Overview
This method involves initial synthesis of a tetrahydrobenzazepine derivative, followed by carboxylation at position 3, and subsequent conversion to the carboxamide.
Key Reactions
- Carboxylation: Using CO₂ under pressure or via carboxylation reagents to introduce the carboxylic acid group.
- Amidation: Activation of the acid (e.g., with thionyl chloride) followed by reaction with ammonia or amines to form the carboxamide.
Sample Reaction Conditions
- Carboxylation: CO₂ atmosphere, base (e.g., potassium tert-butoxide)
- Amidation: Thionyl chloride activation, then ammonia or amines
Research Data
- The process is supported by patent DK169322B1, which details the synthesis of benzazepine derivatives via multi-step reactions involving carboxylation and amidation.
Asymmetric Synthesis for Enantiomerically Pure Compounds
Overview
Advanced methods employ asymmetric catalysis to produce enantiomerically pure 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide , which is crucial for pharmaceutical applications.
Key Techniques
- Use of chiral ligands in palladium or iridium catalysis.
- Stereoselective cyclizations.
- Chiral auxiliaries or reagents during key steps.
Research Findings
- Sarkar et al. (2011) described asymmetric synthesis routes, including the use of oxazolobenzazepinones as intermediates, leading to high stereoselectivity in the final product.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Classical Multi-step | Aromatic precursors, amidating agents | None | Well-established | Multi-step, time-consuming |
| Pd-catalyzed cyclization | Unsaturated precursors, Pd catalyst | Pd(PPh₃)₄ | Regioselectivity, mild conditions | Requires palladium, sensitive to impurities |
| Tandem Michael & Hydrogenolysis | Michael acceptors, Pd/C | Pd/C | Efficient ring formation | Requires multiple steps |
| Carboxylation & Amidation | CO₂, activating agents | None | Direct functionalization | Requires precise control of conditions |
| Asymmetric Synthesis | Chiral ligands | Iridium, Pd | Enantiomeric purity | Complex, costly |
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .
Scientific Research Applications
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-3-benzazepine-3-carboxamide serves as a building block in synthesizing more complex organic compounds. It has been studied for its potential biological activity, including interactions with various receptors and enzymes, and has shown promise in developing new pharmaceuticals, particularly for treating neurological disorders. Additionally, it is used in producing specialty chemicals and materials with unique properties.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions, which are essential for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
- Substitution: Various nucleophiles and electrophiles can introduce different functional groups into the compound.
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, possessing different physical and chemical properties suitable for various applications.
Related Research
Other research has explored benzazepine derivatives for various applications:
- (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its salts are useful as serotonin-2C (5-HT2C) receptor agonists for treating obesity and central nervous system diseases .
- 6-Hydroxy-3-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its analogs are centrally acting 5-HT1a receptor agonists .
- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine was originally researched as a potential opioid analgesic but was found to be an agonist at nicotinic acetylcholine receptors, leading to the discovery of the anti-smoking drug varenicline .
- Amino-pyrazoles with a carboxamide group have shown activity against Methicillin-resistant S. aureus (MRSA) . They have also shown anticancer and anti-inflammatory effects, influencing LPS-induced glial inflammation and glutamate-induced oxidative neurotoxicity . Moreover, some derivatives have demonstrated good inhibition of TNFa production .
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some derivatives of benzazepine compounds act as selective dopamine D1-like receptor partial agonists . These compounds can modulate dopamine receptor activity and influence various physiological processes .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 3-carboxamide group in the target compound contrasts with benazepril’s 1-carboxymethyl and 3-phenylpropyl substituents, which are critical for ACE inhibition .
- Bridged vs.
- Functional Groups : Carboxamide and ester groups (e.g., in benazepril) influence bioavailability. Carboxamides generally exhibit slower metabolic degradation than esters.
Critical Insights:
Biological Activity
2,3,4,5-Tetrahydro-1H-3-benzazepine-3-carboxamide is a compound within the benzazepine class, characterized by its fused benzene and azepine rings. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.2 g/mol
- CAS Number : 1341584-21-1
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, particularly in the central nervous system (CNS). Its mechanism may involve:
- Receptor Binding : The compound may bind to specific receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Interaction : It may act as an inhibitor or modulator of enzymatic activity, affecting metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from apoptosis and oxidative stress.
- Antidepressant Properties : Related compounds in the benzazepine class have demonstrated antidepressant effects by modulating serotonin and norepinephrine levels.
- Potential Anticancer Activity : Preliminary studies indicate that benzazepines may inhibit tumor growth through various mechanisms.
Neuroprotective Effects
A study conducted by researchers at PubMed investigated the neuroprotective effects of related benzazepines. The findings indicated that these compounds could significantly reduce neuronal cell death in models of neurodegenerative diseases.
Antidepressant Activity
Research published in various journals has highlighted the antidepressant potential of benzodiazepines. A comparative analysis showed that 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives exhibited similar efficacy to established antidepressants in animal models.
Anticancer Properties
A recent study explored the anticancer properties of benzazepines. The results showed that these compounds could inhibit cell proliferation in certain cancer cell lines. This suggests a potential for developing new cancer therapies based on the structural framework of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C11H14N2O | Neuroprotective, Antidepressant |
| 1-Methyl-2,3-dihydro-1H-benzazepine | C10H13N | Antidepressant |
| 7-Methoxybenzazepine | C12H15N | Potential Anticancer |
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxamide, and what methodologies address these challenges?
- Answer : Synthesis involves multi-step reactions, often requiring cyclization or condensation steps. Challenges include low yields due to steric hindrance and side reactions. Methodological solutions include optimizing reaction conditions (e.g., temperature, solvent polarity) and employing protecting groups for reactive amines. Computational reaction path searches, such as those using quantum chemical calculations, can identify energetically favorable pathways .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming the benzazepine ring conformation. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates .
Q. How can researchers address solubility limitations of this compound in aqueous media during in vitro assays?
- Answer : The compound exhibits low water solubility but dissolves in polar solvents like ethanol or dimethyl sulfoxide (DMSO). For biological testing, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid precipitation. Alternatively, derivatization (e.g., salt formation with hydrochloric acid) can enhance aqueous solubility .
Q. What strategies are used to profile impurities in this compound batches?
- Answer : Impurity profiling requires HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Relative retention times (RRT) help identify common impurities, such as:
| Impurity | RRT | Threshold |
|---|---|---|
| Ethoxycarbonyl derivative | 1.8 | ≤0.5% |
| Diastereomeric byproducts | 2.1 | ≤2.0% total |
| Quantification follows USP guidelines using peak area normalization . |
Advanced Research Questions
Q. How can computational modeling accelerate the design of novel derivatives of this compound?
- Answer : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites for functionalization. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target receptors, such as dopamine or serotonin receptors. AI-driven platforms like COMSOL Multiphysics enable virtual screening of substituent effects on pharmacokinetics .
Q. What methodologies resolve contradictions between theoretical predictions and empirical data in structure-activity relationship (SAR) studies?
- Answer : Discrepancies often arise from solvent effects or conformational flexibility. Validate computational models by:
- Comparing experimental vs. calculated NMR chemical shifts (δ < 0.5 ppm tolerance).
- Performing Molecular Dynamics (MD) simulations to account for solvation dynamics.
- Cross-referencing with X-ray crystallographic data to confirm spatial arrangements .
Q. How can factorial design optimize reaction conditions for scaling this compound synthesis?
- Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) across eight experiments. Response Surface Methodology (RSM) identifies optimal parameters. For example:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 72 |
| Catalyst (mol%) | 5 | 10 | 8.5 |
| Ethanol/Water (v/v) | 3:1 | 1:1 | 2:1 |
| This approach reduces trial-and-error iterations and maximizes yield . |
Q. What advanced chromatographic techniques quantify trace impurities (<0.1%) in this compound?
- Answer : Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves limits of detection (LOD) ≤10 ng/mL. Use a HILIC column for polar impurities and Multiple Reaction Monitoring (MRM) for selective ion transitions. For example:
| Impurity | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Oxidative degradant | 289.1 | 152.1 |
| Hydrolysis byproduct | 245.2 | 118.0 |
| Calibration curves with R² > 0.995 ensure accuracy . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
